[1]Benzofuro[2,3-f][1,3]benzothiazole
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Overview
Description
1Benzofuro[2,3-f][1,3]benzothiazole is a heterocyclic compound that features a fused ring system consisting of a benzofuran and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1Benzofuro[2,3-f][1,3]benzothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with an aldehyde, followed by cyclization to form the benzothiazole ring. The benzofuran moiety can be introduced through various synthetic strategies, including the use of furan derivatives and appropriate coupling reactions .
Industrial Production Methods
Industrial production of 1Benzofuro[2,3-f][1,3]benzothiazole may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and advanced reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and green chemistry principles can further enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1Benzofuro[2,3-f][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and benzothiazole rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
1Benzofuro[2,3-f][1,3]benzothiazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 1Benzofuro[2,3-f][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A related compound with a benzofuran moiety.
Benzothiazole: A related compound with a benzothiazole moiety.
Benzimidazole: Another heterocyclic compound with similar structural features
Uniqueness
1Benzofuro[2,3-f][1,3]benzothiazole is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific structural and functional attributes .
Properties
CAS No. |
243-04-9 |
---|---|
Molecular Formula |
C13H7NOS |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
[1]benzofuro[2,3-f][1,3]benzothiazole |
InChI |
InChI=1S/C13H7NOS/c1-2-4-11-8(3-1)9-5-13-10(14-7-16-13)6-12(9)15-11/h1-7H |
InChI Key |
CNKBDBFBPFCRRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)N=CS4 |
Origin of Product |
United States |
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